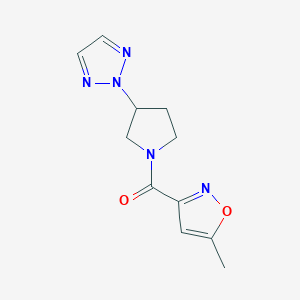
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C11H13N5O2 and its molecular weight is 247.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticonvulsant Activities
A study synthesized novel derivatives incorporating elements of the chemical structure , evaluating their anticonvulsant activities. The compounds showed promising results in the maximal electroshock (MES) test, indicating their potential as sodium channel blockers and anticonvulsant agents. One compound, in particular, demonstrated higher potency and a protective index significantly surpassing that of phenytoin, a reference drug, suggesting a possible mechanism involving the influence on sodium channels (Malik & Khan, 2014).
Molecular Structure and Theoretical Studies
Another study focused on the molecular structure and theoretical (HF and DFT) studies, as well as surface properties (MEP, Hirshfeld) of a compound with a similar structure. It provided insights into the crystal structure and theoretical calculations, offering a deeper understanding of the compound's molecular interactions, which could be critical for its application in drug design and synthesis (Gumus et al., 2018).
Bioactivation Pathways in Human Liver Microsomes
Research on the bioactivation pathways of isoxazole rings, related to the core structure of the chemical , revealed novel pathways in human liver microsomes. This study could have implications for understanding the metabolic fate of related compounds in drug development, especially concerning their safety and efficacy (Yu et al., 2011).
Drug-likeness and Microbial Investigation
A study synthesized a library of compounds related to the chemical structure , investigating their in silico ADME prediction properties, in vitro antibacterial, antifungal, and antimycobacterial activities. This research suggests the compounds have good drug-likeness properties and moderate activity against bacterial strains, highlighting their potential in antimicrobial drug development (Pandya et al., 2019).
Synthesis and Structural Analysis
Further research involved the synthesis and characterization of compounds incorporating the core chemical structure, with a focus on their crystal structure. Such studies are essential for understanding the compound's potential applications in pharmaceuticals by providing a basis for further modification and optimization (Cao et al., 2010).
Propriétés
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2/c1-8-6-10(14-18-8)11(17)15-5-2-9(7-15)16-12-3-4-13-16/h3-4,6,9H,2,5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXJDEHASWAHPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
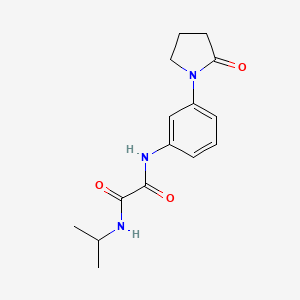
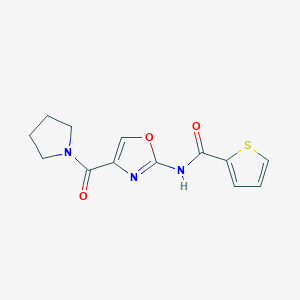
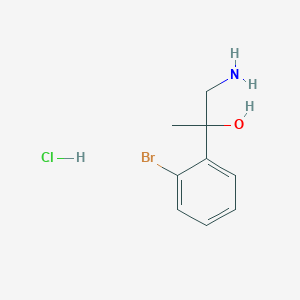
![N-Benzyl-2-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride](/img/structure/B2876622.png)
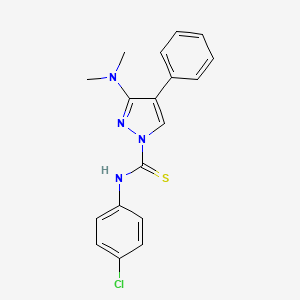
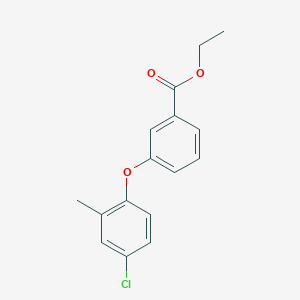
![(E)-4-(Dimethylamino)-N-[4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentyl]but-2-enamide](/img/structure/B2876627.png)
![(4-methoxyphenyl)[3-phenyl-5,6-dihydro-1(4H)-pyridazinyl]methanone](/img/structure/B2876629.png)
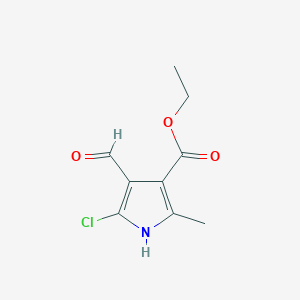
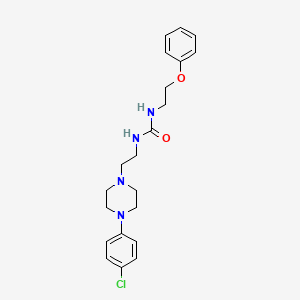
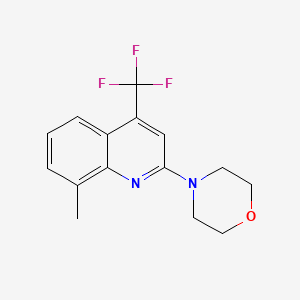
![8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2876634.png)
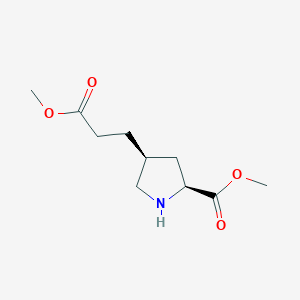
![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/new.no-structure.jpg)
